2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a 4-fluorophenyl group. This structure combines electron-deficient aromatic systems (pyridine and oxadiazole) with a fluorine substituent, which enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBDWIMYVYHZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223279 | |
| Record name | 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-03-6 | |
| Record name | 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339103-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing activity against various cancer cell lines.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its electronic properties.
Agricultural Chemistry: It exhibits antibacterial and antifungal activities, making it a candidate for developing new pesticides.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on its application:
Anticancer Activity: The compound interacts with cellular targets such as DNA and enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
OLED Applications: The compound acts as a ligand in metal complexes, facilitating efficient electron transfer and light emission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the oxadiazole or pyridine rings, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Differences and Implications
Electron-Withdrawing vs. Trifluoromethyl (e.g., in ) and bromophenoxy () substituents introduce steric bulk and halogen bonding capabilities, useful in radiopharmaceuticals or enzyme inhibition.
Planarity and Conformational Flexibility :
- The target compound’s near-planar structure (observed in isostructural analogs ) facilitates π-π interactions in protein binding. In contrast, 4′-octylbiphenyl () introduces a flexible alkyl chain, favoring liquid crystal formation.
Phenoxymethyl derivatives () exhibit moderate solubility (logS = -2.07), making them suitable for oral bioavailability studies.
Biological Activity
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C12H8FN3O
- Molecular Weight : 229.21 g/mol
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of anticancer effects. The compound has shown promising results against various cancer cell lines.
Anticancer Activity
Research indicates that compounds with the oxadiazole moiety exhibit significant cytotoxicity against several cancer types. For instance:
- Cytotoxicity Studies :
- The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
- Flow cytometry assays revealed that it induces apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase pathways .
The proposed mechanisms for the anticancer activity of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It may interfere with cell cycle progression, leading to increased cell death in cancerous cells.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group and the oxadiazole ring is critical for the biological activity of this compound. Modifications to these groups can significantly alter potency:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution on Phenyl Ring | Increases lipophilicity and enhances cellular uptake |
| Variation in Oxadiazole Substituents | Alters binding affinity to target proteins |
Case Studies
- Case Study 1 : A study involving a series of oxadiazole derivatives showed that compounds similar to this compound had higher cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics .
- Case Study 2 : In vivo studies demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition in xenograft models, supporting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
